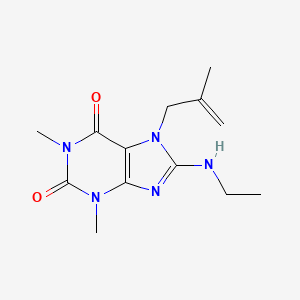
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a member of the purine alkaloid family. It structurally resembles caffeine and theobromine but features unique modifications.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of this compound can be achieved through multi-step organic synthesis. A typical synthetic route might involve initial formation of the purine ring, followed by selective substitutions and additions to introduce the ethylamino, dimethyl, and methylprop-2-en-1-yl groups under specific conditions like controlled temperature and pH.
Industrial production methods: In industrial settings, this compound is generally produced through batch processes involving catalytic methods and careful control over reaction kinetics to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can participate in oxidation, reduction, substitution, and addition reactions due to its structural features.
Common reagents and conditions::Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution often uses reagents like sodium hydride (NaH) and various alkyl halides.
Addition: Enolates or Grignard reagents for addition reactions.
Oxidation: Typically yields oxidized derivatives with altered functional groups.
Reduction: Leads to more saturated derivatives.
Substitution: Produces a variety of substituted purine derivatives.
Addition: Results in extended carbon chains or ring systems attached to the purine core.
Applications De Recherche Scientifique
This compound has diverse applications:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in cellular studies.
Medicine: Explored for its therapeutic effects, such as acting as a stimulant or an inhibitor in biochemical pathways.
Industry: Utilized in the formulation of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action typically involves interaction with cellular enzymes and receptors. It may inhibit certain enzymes or act as a competitive antagonist/agonist at receptor sites, affecting signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds::
Caffeine (1,3,7-trimethylxanthine): Both share a purine core but differ in substitution patterns.
Theobromine (3,7-dimethylxanthine): Similar but lacks the ethylamino and methylprop-2-en-1-yl groups.
Uniqueness: 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique in its specific side groups, which could confer distinct biochemical properties and applications.
List of similar compounds::Caffeine
Theobromine
Theophylline (1,3-dimethylxanthine)
Paraxanthine (1,7-dimethylxanthine)
Propriétés
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-6-14-12-15-10-9(18(12)7-8(2)3)11(19)17(5)13(20)16(10)4/h2,6-7H2,1,3-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQMPFIYRXLZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














